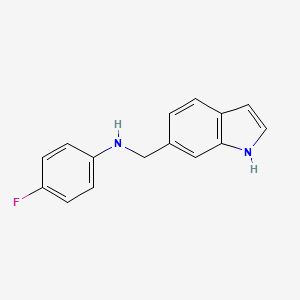
4-fluoro-N-(1H-indol-6-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(1H-indol-6-ylmethyl)aniline is a useful research compound. Its molecular formula is C15H13FN2 and its molecular weight is 240.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Pharmacokinetics and Metabolism
Studies have investigated the metabolism and disposition of related compounds, elucidating the pathways involved in their biotransformation. For instance, the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist were explored, highlighting the oxidative deamination and the role of monoamine oxidase-B in the metabolic process (Shaffer et al., 2008).
2. Diagnostic Imaging
Related fluorinated compounds have been used in diagnostic imaging techniques, such as positron emission tomography (PET), to distinguish between different types of lymphomas based on the intensity of uptake, providing a non-invasive method to assess disease progression and response to therapy (Schöder et al., 2005).
3. Cancer Research and Treatment
Fluorinated compounds have been examined in the context of cancer treatment, with studies on their pharmacokinetics, metabolism, and potential toxicity. One study explored the metabolism and disposition of brivanib alaninate, a dual inhibitor of vascular endothelial growth factor and fibroblast growth factor signaling pathways, emphasizing the importance of metabolic pathways in the elimination of the compound (Gong et al., 2011).
4. Environmental and Occupational Health
Research has also focused on the environmental and occupational exposure to related compounds, investigating the presence of hemoglobin adducts in workers exposed to benzidine and azo dyes, highlighting the carcinogenic potential of certain aniline derivatives (Beyerbach et al., 2005).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, in general, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
4-fluoro-N-(1H-indol-6-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2/c16-13-3-5-14(6-4-13)18-10-11-1-2-12-7-8-17-15(12)9-11/h1-9,17-18H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBNMQVDWLPHMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CNC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)
![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)
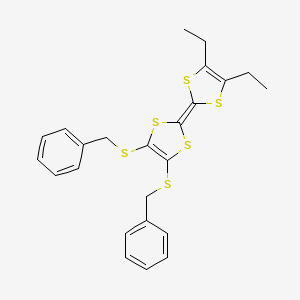
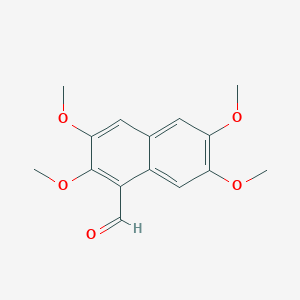
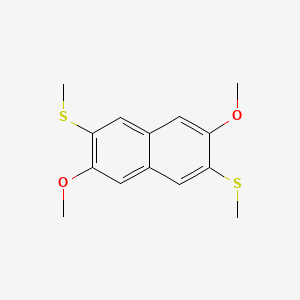
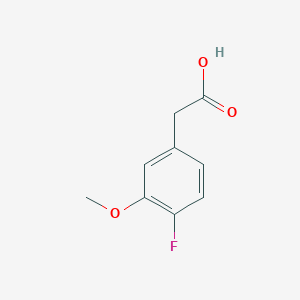
![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)
![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)
![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)
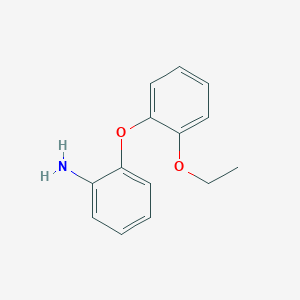
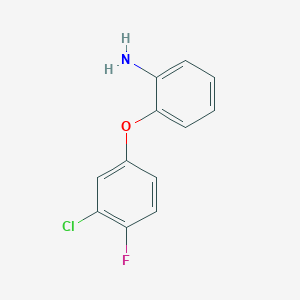
![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)
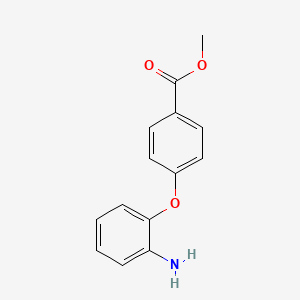
![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)
